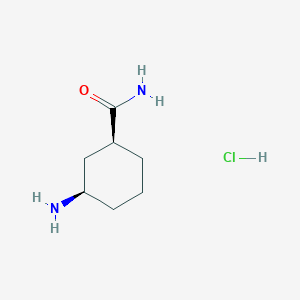![molecular formula C14H16ClN3O2 B2524081 5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 2379971-57-8](/img/structure/B2524081.png)
5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a chloro group and an amine group linked to a methoxyphenyl ethyl chain. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated pyrimidine derivative, the pyrimidine ring is constructed through cyclization reactions.
Substitution Reactions: The chloro group is introduced via electrophilic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amine Introduction: The amine group is incorporated through nucleophilic substitution reactions, where an amine precursor reacts with the chlorinated pyrimidine.
Methoxyphenyl Ethyl Chain Addition: The final step involves the attachment of the methoxyphenyl ethyl chain through alkylation reactions, using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of azido or thiol-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-N-[2-methoxy-2-(4-methoxyphenyl)ethyl]pyrimidin-2-amine: Similar structure with a different position of the methoxy group.
5-Chloro-N-[2-ethoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-12-5-3-4-10(6-12)13(20-2)9-18-14-16-7-11(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVUMWZRLPJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC2=NC=C(C=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{furo[3,2-c]pyridin-4-yl}morpholine](/img/structure/B2524007.png)

![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)
![N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2524012.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)

![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2524017.png)


